Penasterol

Description

This compound has been reported in Penares with data available.

inhibits IgE-dependent histamine release; RN refers to (3beta)-isomer; structure in first source

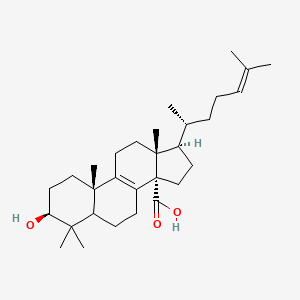

Structure

3D Structure

Properties

CAS No. |

116424-94-3 |

|---|---|

Molecular Formula |

C30H48O3 |

Molecular Weight |

456.7 g/mol |

IUPAC Name |

(3S,10S,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carboxylic acid |

InChI |

InChI=1S/C30H48O3/c1-19(2)9-8-10-20(3)21-14-18-30(26(32)33)23-11-12-24-27(4,5)25(31)15-16-28(24,6)22(23)13-17-29(21,30)7/h9,20-21,24-25,31H,8,10-18H2,1-7H3,(H,32,33)/t20-,21-,24?,25+,28-,29-,30+/m1/s1 |

InChI Key |

HVQPUBROUXVNPN-KHXUTHGGSA-N |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C(=O)O |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Penasterol; |

Origin of Product |

United States |

Foundational & Exploratory

Penasterol: A Technical Guide to its Isolation, Purification, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Penasterol, a potent antileukemic sterol derived from marine sponges. The document details a representative methodology for its isolation and purification, summarizes its known biological activity, and presents visual workflows and potential signaling pathways.

Introduction to this compound

This compound is a novel, lanosterol-derived metabolite first isolated from the Okinawan marine sponge Penares sp.[1][2][3][4] It has demonstrated significant antileukemic properties, positioning it as a compound of interest for further investigation in oncology and drug development. Structurally, it is a tetracyclic triterpenoid, a class of compounds known for a wide range of biological activities. Other related compounds, such as penasterone and acetylthis compound, have been isolated from the marine sponge Penares incrustans and have been shown to inhibit histamine release.[1]

Isolation and Purification of this compound

Experimental Protocols

2.1.1. Collection and Preparation of Marine Sponge

-

Collection: Specimens of the marine sponge Penares sp. are collected from their natural habitat.

-

Preservation: To prevent degradation of bioactive compounds, the collected sponge material is immediately frozen at -20°C or preserved in ethanol.

-

Preparation: The preserved sponge tissue is lyophilized (freeze-dried) to remove water and then ground into a fine powder to maximize the surface area for extraction.

2.1.2. Extraction of Crude Lipids

-

Solvent System: A biphasic solvent system of dichloromethane (DCM) and methanol (MeOH) (1:1 v/v) is used for the initial extraction.

-

Procedure:

-

The powdered sponge material is macerated and sonicated in the DCM:MeOH solvent mixture.

-

The mixture is filtered to separate the solvent extract from the solid sponge residue.

-

This process is repeated multiple times to ensure exhaustive extraction of the lipids.

-

The collected filtrates are combined to form the total lipid extract (TLE).

-

2.1.3. Liquid-Liquid Partitioning

-

Purpose: To separate compounds based on their polarity.

-

Procedure:

-

The TLE is concentrated under reduced pressure.

-

The residue is partitioned between n-hexane and methanol.

-

The methanol fraction, containing the more polar compounds including sterols, is collected.

-

2.1.4. Chromatographic Purification

A multi-step chromatographic approach is employed to isolate this compound from the complex mixture of the methanol fraction.

-

Step 1: Silica Gel Column Chromatography (Normal Phase)

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of n-hexane and ethyl acetate, with increasing polarity.

-

Procedure: The methanol fraction is loaded onto the silica gel column. Elution with the solvent gradient separates the compounds based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles to known sterols are pooled.

-

-

Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Stationary Phase: C18 column.

-

Mobile Phase: A gradient of methanol and water, or acetonitrile and water.

-

Procedure: The semi-purified fractions from the silica gel column are subjected to RP-HPLC. This technique separates compounds based on their hydrophobicity, providing a higher degree of resolution. The elution of this compound is monitored using a UV detector.

-

Final Purification: The fractions containing this compound are collected, and the solvent is evaporated to yield the purified compound.

-

Quantitative Data

Specific quantitative data for the isolation of this compound from Penares sp. is not available in the reviewed literature. The following table provides representative data for the isolation of sterols from marine sponges to illustrate potential yields and purity at different stages of the process.

| Purification Step | Starting Material | Product | Representative Yield (%) | Representative Purity (%) |

| Solvent Extraction | 1 kg (dry weight) of sponge | Total Lipid Extract | 5 - 10 | < 5 |

| Liquid-Liquid Partitioning | 50 g of TLE | Methanol Fraction | 30 - 40 | 5 - 15 |

| Silica Gel Chromatography | 15 g of Methanol Fraction | Semi-purified Sterol Fraction | 10 - 20 | 50 - 70 |

| RP-HPLC | 2 g of Semi-purified Fraction | Purified this compound | 1 - 5 | > 95 |

Biological Activity of this compound

This compound has been identified as a potent antileukemic agent.[1][2] The initial studies demonstrated its cytotoxic activity against murine leukemia L1210 cells.

| Compound | Biological Activity | Cell Line | Potency |

| This compound | Antileukemic | Murine Leukemia L1210 | Potent |

Visualizing Workflows and Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from its marine sponge source.

Hypothetical Signaling Pathway for Antileukemic Activity

The precise signaling pathways through which this compound exerts its antileukemic effects have not yet been elucidated in the scientific literature. However, many cytotoxic compounds induce apoptosis (programmed cell death) in cancer cells. The diagram below illustrates a representative apoptotic signaling pathway that could be a potential mechanism of action for this compound. It is important to note that this is a generalized pathway and its specific activation by this compound requires experimental validation.

References

Spectroscopic and Mechanistic Insights into Penasterol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penasterol, a steroidal carboxylic acid isolated from the marine sponge Erylus formosus, has garnered interest for its biological activity. This technical guide provides a summary of the available spectroscopic information and delves into its known mechanism of action as a thrombin receptor antagonist. While specific, publicly available raw spectroscopic data for this compound is limited, this document outlines the expected spectral characteristics based on its structure and data from related steroidal compounds. Furthermore, it details generalized experimental protocols for the spectroscopic analysis of such natural products and visualizes the signaling pathway associated with its therapeutic target.

Spectroscopic Data of this compound

A comprehensive search for the raw ¹H NMR, ¹³C NMR, and Mass Spectrometry data of this compound did not yield publicly available datasets. The primary literature describing its isolation notes that the structure was determined using spectroscopic methods, but the detailed data was not provided in the publication[1]. Therefore, the following sections describe the anticipated spectral features of this compound based on its steroidal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for a steroidal nucleus. Key features would likely include:

-

Methyl Protons: Several sharp singlet signals in the upfield region (δ 0.5-1.5 ppm) corresponding to the angular methyl groups of the steroid core.

-

Methylene and Methine Protons: A complex series of multiplets in the region of δ 1.0-2.5 ppm arising from the protons of the fused ring system.

-

Olefinic Protons: If any double bonds are present in the ring system or side chain, corresponding signals would appear in the downfield region (δ 5.0-6.0 ppm).

-

Carboxylic Acid Proton: A broad singlet at a significantly downfield chemical shift (typically δ 10-13 ppm), which may be exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum would provide further structural confirmation:

-

Carbonyl Carbon: A signal in the highly downfield region (δ 170-185 ppm) corresponding to the carboxylic acid group.

-

Steroid Core Carbons: A series of signals in the aliphatic region (δ 10-60 ppm) for the methyl, methylene, methine, and quaternary carbons of the steroid nucleus.

-

Olefinic Carbons: Signals in the region of δ 100-150 ppm if carbon-carbon double bonds are present.

Mass Spectrometry (MS)

The mass spectrum of this compound would be used to determine its molecular weight and elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern in the MS/MS spectrum would offer valuable structural information. Common fragmentation pathways for steroidal compounds include the loss of the side chain and characteristic cleavages of the ring system.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not available in the public domain. However, the following are generalized procedures for the NMR and MS analysis of natural products like sterols.

NMR Spectroscopy Protocol (General)

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in an NMR tube. The choice of solvent depends on the solubility of the analyte.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters: A typical ¹H NMR experiment involves a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Parameters: ¹³C NMR experiments generally require a larger number of scans due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent signal or an internal standard (e.g., TMS).

Mass Spectrometry Protocol (General)

-

Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol, acetonitrile), is introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.

-

Ionization: Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like this compound. It can be operated in either positive or negative ion mode.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured using a mass analyzer, such as a time-of-flight (TOF), quadrupole, or Orbitrap analyzer. High-resolution instruments provide accurate mass measurements for elemental composition determination.

-

Fragmentation (MS/MS): For structural elucidation, precursor ions are selected and fragmented using collision-induced dissociation (CID) or other fragmentation techniques. The resulting product ions are then mass analyzed.

Signaling Pathway Visualization

This compound has been identified as a potent thrombin receptor antagonist[1]. The primary thrombin receptor on human platelets is Protease-Activated Receptor-1 (PAR-1), a G protein-coupled receptor (GPCR). The binding of thrombin to PAR-1 initiates a signaling cascade that leads to platelet activation and aggregation. This compound exerts its effect by inhibiting this pathway.

Below is a diagram illustrating the PAR-1 signaling pathway that is antagonized by this compound.

Caption: Thrombin Receptor (PAR-1) Signaling Pathway and its inhibition by this compound.

References

An In-depth Technical Guide to Penasterol and its Natural Analogs: From Marine Origins to Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penasterol, a lanosterol-derived triterpenoid isolated from the marine sponge Penares sp., has demonstrated significant potential as an antileukemic agent. This technical guide provides a comprehensive overview of this compound and its naturally occurring analogs, detailing their chemical structures, biological activities, and underlying mechanisms of action. This document summarizes key quantitative data, outlines detailed experimental protocols for isolation and bioactivity assessment, and presents visual representations of the pertinent signaling pathways to facilitate further research and drug development efforts in this promising class of marine natural products.

Introduction

The marine environment is a vast and largely untapped reservoir of unique chemical entities with significant therapeutic potential. Among these, marine sponges of the genus Penares have emerged as a rich source of novel bioactive compounds. This compound, a sterol first isolated from an Okinawan marine sponge, Penares sp., is a prime example of such a compound, exhibiting potent antileukemic properties.[1] This guide delves into the core characteristics of this compound and its natural analogs, providing a technical resource for researchers in oncology, natural product chemistry, and pharmacology.

Chemical Structures and Natural Analogs

This compound is a lanosterol-derived metabolite with the chemical formula C30H48O3.[2] A distinctive feature of its structure is a 14-carboxy group, which was a novel discovery among marine sterols at the time of its isolation.[1]

Subsequent phytochemical investigations of Penares sp. sponges, particularly from Vietnamese waters, have led to the isolation and characterization of a series of natural analogs of this compound. These compounds share the lanostane triterpenoid core but feature variations in their substitution patterns. Notable natural analogs include:

-

Penasterone: A closely related analog also isolated from Penares sp.

-

Acetylthis compound: An acetylated derivative of this compound.

-

Other Oxidized Lanostane and Nor-lanostane Derivatives: A variety of related compounds with different oxidation states and skeletal modifications have also been identified.

Biological Activity and Quantitative Data

A summary of the cytotoxic activities of this compound analogs is presented in the table below.

| Compound | Cell Line | Activity | IC50 (µM) | Source |

| Triterpenoid (unspecified) | HL-60 (Human Leukemia) | Cytotoxic | 9.7 | [3] |

| Lanostane Triterpenoid Epoxylactone | Neuro-2a (Mouse Neuroblastoma) | Cytotoxic | 85.7 |

These findings underscore the potential of the this compound pharmacophore in inducing cancer cell death. Further studies are warranted to fully elucidate the structure-activity relationships within this class of compounds and to identify the most potent derivatives.

Mechanism of Action and Signaling Pathways

The anticancer effects of this compound and its analogs are believed to be mediated through the induction of apoptosis and the modulation of key cellular signaling pathways. While the precise mechanisms for this compound are still under investigation, research on related lanosterol derivatives and triterpenoids provides a framework for understanding their potential modes of action.

Induction of Apoptosis

Studies on various triterpenoids have shown their ability to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the key executioners of apoptosis.

Modulation of Signaling Pathways

Several signaling pathways crucial for cancer cell proliferation, survival, and metastasis have been identified as potential targets for lanosterol-derived compounds. These include:

-

Src/MAPK Pathway: This pathway is often hyperactivated in cancer and plays a critical role in cell growth and differentiation. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

-

PI3K/AKT/mTOR Pathway: This is a central signaling pathway that regulates cell survival, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers, and its inhibition is a key therapeutic strategy.

The potential interplay of these pathways in the anticancer action of this compound and its analogs is depicted in the following diagram.

Caption: Potential signaling pathways affected by this compound and its analogs.

Experimental Protocols

Isolation and Purification of this compound and its Analogs

The following is a generalized protocol for the isolation of triterpenoids from Penares sp., which can be adapted for the specific isolation of this compound and its analogs.

Caption: A generalized workflow for the isolation of this compound analogs.

Detailed Steps:

-

Collection and Extraction: Freshly collected Penares sp. sponge material is minced and exhaustively extracted with ethanol at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated ethanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The fractions obtained from solvent partitioning are subjected to column chromatography.

-

Silica Gel Chromatography: The less polar fractions (e.g., n-hexane and ethyl acetate) are typically separated on a silica gel column using a gradient elution system (e.g., n-hexane/ethyl acetate or chloroform/methanol).

-

Sephadex LH-20 Chromatography: This is used for further purification of fractions, particularly for separating compounds with similar polarities.

-

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved using preparative or semi-preparative HPLC. Both normal-phase (e.g., silica column) and reverse-phase (e.g., C18 column) HPLC can be employed with appropriate solvent systems (e.g., acetonitrile/water or isopropanol/hexane). The purity of the final compounds is confirmed by analytical HPLC.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Cancer cells (e.g., HL-60) are seeded into 96-well microtiter plates at a density of approximately 5 x 10^4 cells/well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: The test compounds (this compound and its analogs) are dissolved in a suitable solvent (e.g., DMSO) and then diluted with culture medium to various concentrations. 100 µL of these dilutions are added to the respective wells. A control group receives the vehicle (medium with DMSO) only.

-

Incubation: The plates are incubated for an additional 48 to 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Conclusion and Future Directions

This compound and its natural analogs from the marine sponge Penares sp. represent a promising class of lanosterol-derived triterpenoids with significant anticancer potential, particularly against leukemia. While the potent activity of this compound has been noted, further quantitative studies on the parent compound are needed to fully establish its efficacy. The available data on its analogs, however, provide a strong rationale for continued investigation into this chemical scaffold.

Future research should focus on:

-

Total Synthesis: The development of a total synthesis route for this compound and its analogs would enable the production of larger quantities for in-depth biological evaluation and the generation of a wider range of derivatives for structure-activity relationship studies.

-

Mechanism of Action Studies: A more detailed elucidation of the specific molecular targets and signaling pathways modulated by these compounds is crucial for understanding their anticancer effects and for identifying potential biomarkers for patient stratification.

-

In Vivo Efficacy: Preclinical studies in animal models of leukemia are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of the most promising candidates.

The unique chemical structures and potent biological activities of this compound and its analogs highlight the importance of marine natural product discovery in the quest for novel anticancer therapeutics. This technical guide provides a solid foundation for researchers to build upon in their efforts to translate these fascinating marine molecules into clinically effective drugs.

References

The Biological Activity of Peniocerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peniocerol, a phytosterol isolated from the cactus Myrtillocactus geometrizans, has demonstrated significant biological activities, particularly in the realms of oncology and inflammation.[1][2] As a member of the diverse family of phytosterols, which are plant-derived sterols structurally similar to cholesterol, Peniocerol has emerged as a compound of interest for its potential therapeutic applications.[1][3][4][5] This technical guide provides a comprehensive overview of the biological activities of Peniocerol, with a focus on its anti-cancer and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Quantitative Biological Data

The biological efficacy of Peniocerol has been quantified in several studies, primarily focusing on its cytotoxic and anti-inflammatory effects. The following tables summarize the key quantitative data available.

Table 1: Cytotoxicity of Peniocerol against Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay Duration (h) | IC50 (µM) | Reference |

| HCT-116 | Colon Carcinoma | 24 | 29.8 ± 1.2 | [6][7] |

| 48 | 20.1 ± 0.9 | [6][7] | ||

| 72 | 15.2 ± 1.1 | [6][7] | ||

| HCT-15 | Colon Carcinoma | 24 | 35.4 ± 1.5 | [6][7] |

| 48 | 28.3 ± 1.3 | [6][7] | ||

| 72 | 21.9 ± 1.0 | [6][7] | ||

| SW-620 | Colon Carcinoma | 24 | 41.2 ± 1.8 | [6][7] |

| 48 | 33.7 ± 1.6 | [6][7] | ||

| 72 | 26.5 ± 1.4 | [6][7] | ||

| MCF-7 | Breast Carcinoma | Not Specified | >30 µg/mL | [2] |

| U251 | Glioblastoma | Not Specified | >30 µg/mL | [2] |

| PC-3 | Prostate Carcinoma | Not Specified | >30 µg/mL | [2] |

| K562 | Leukemia | Not Specified | >30 µg/mL | [2] |

Table 2: Anti-inflammatory Activity of Peniocerol

| Assay | Model | ED50 (µmol/ear) | Reference |

| TPA-induced mouse ear edema | Acute Inflammation | 0.091 | [2][8] |

Key Biological Activities and Mechanisms of Action

Anticancer Activity

Peniocerol has demonstrated notable anticancer properties, primarily through the induction of apoptosis and inhibition of cell proliferation.[1][6][7]

Induction of Apoptosis:

-

In Vitro Studies: Peniocerol induces apoptosis in human colon cancer cell lines, with HCT-116 being the most susceptible.[1] The pro-apoptotic effect is time- and dose-dependent.[6][7]

-

In Vivo Studies: In a xenograft model using nu/nu mice with HCT-116 tumors, intraperitoneal administration of Peniocerol (15 or 30 mg/kg) significantly inhibited tumor growth and induced apoptosis within the tumor tissue.[1][6][7]

-

Molecular Markers: The induction of apoptosis by Peniocerol is associated with the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a key protein involved in DNA repair and apoptosis.[1][9] Immunohistochemical analysis of tumor sections from Peniocerol-treated mice showed a significant increase in cleaved PARP-1.[1]

Inhibition of Cell Proliferation:

-

Molecular Markers: Peniocerol treatment leads to a reduction in the expression of Proliferating Cell Nuclear Antigen (PCNA), a marker for cell proliferation.[1] This indicates that Peniocerol can arrest the cell cycle and inhibit the growth of cancer cells.

The proposed mechanism for the anticancer activity of Peniocerol involves the induction of apoptosis through both caspase-dependent and caspase-independent pathways.[1]

Figure 1: Proposed mechanism of Peniocerol's anticancer activity.

Anti-inflammatory Activity

Peniocerol exhibits potent anti-inflammatory effects. In a TPA-induced mouse ear edema model, a standard assay for acute inflammation, Peniocerol demonstrated a dose-dependent reduction in inflammation, with an ED50 value lower than that of the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[2][8] Furthermore, Peniocerol was also effective in reducing carrageenan-induced rat paw edema, a model of acute inflammation.[2][8] The precise molecular mechanism underlying its anti-inflammatory action is still under investigation but is a promising area for future research.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (Crystal Violet Staining)

This protocol is adapted from the methodology used to determine the cytotoxic effects of Peniocerol on colon cancer cell lines.[1][6][7]

Materials:

-

Human cancer cell lines (e.g., HCT-116, HCT-15, SW-620)

-

Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well tissue culture plates

-

Peniocerol stock solution (dissolved in DMSO)

-

Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Peniocerol in culture medium from the stock solution. The final DMSO concentration should be less than 0.2%. Remove the medium from the wells and add 100 µL of the Peniocerol dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.

-

Staining:

-

After the incubation period, gently wash the cells twice with PBS.

-

Fix the cells by adding 100 µL of methanol to each well and incubate for 15 minutes at room temperature.

-

Remove the methanol and add 100 µL of Crystal Violet staining solution to each well. Incubate for 20 minutes at room temperature.

-

Wash the plate thoroughly with tap water to remove excess stain and allow it to air dry.

-

-

Quantification:

-

Solubilize the stained cells by adding 100 µL of 10% acetic acid to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of Peniocerol.

Figure 2: Workflow for the Crystal Violet Cytotoxicity Assay.

In Vivo Antitumor Activity in a Xenograft Model

This protocol describes the in vivo evaluation of Peniocerol's antitumor effects in a mouse model.[1]

Materials:

-

Male nu/nu mice (6-8 weeks old)

-

HCT-116 human colon cancer cells

-

Peniocerol solution (dissolved in sesame oil with 5% DMSO)

-

Cisplatin (positive control)

-

Vehicle control (sesame oil with 5% DMSO)

-

Calipers for tumor measurement

Procedure:

-

Tumor Inoculation: Subcutaneously inoculate 1.5 x 10⁶ HCT-116 cells into the flank of each mouse.

-

Treatment Initiation: When tumors reach a volume of approximately 50-100 mm³, randomize the mice into treatment groups (e.g., vehicle control, Peniocerol 15 mg/kg, Peniocerol 30 mg/kg, cisplatin).

-

Drug Administration: Administer the treatments intraperitoneally (i.p.) three times a week for 21 days.

-

Monitoring: Monitor the body weight of the mice and measure the tumor dimensions with calipers three times a week. Tumor volume can be calculated using the formula: (length x width²)/2.

-

Endpoint: At the end of the 21-day treatment period, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

-

Data Analysis: Compare the tumor growth and final tumor weights between the different treatment groups.

Immunohistochemistry for PCNA and PARP-1

This protocol details the immunohistochemical staining of tumor tissues to detect markers of proliferation and apoptosis.[1]

Materials:

-

Paraffin-embedded tumor tissue sections

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Primary antibodies: anti-PCNA and anti-PARP-1

-

Secondary antibody (e.g., biotinylated anti-rabbit/mouse IgG)

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate-chromogen solution

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath.

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific binding sites with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody (anti-PCNA or anti-PARP-1) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the slides and incubate with the biotinylated secondary antibody, followed by incubation with the ABC reagent.

-

Visualization: Develop the color by adding the DAB substrate-chromogen solution.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate through a graded ethanol series and xylene, and mount with a coverslip.

-

Analysis: Examine the slides under a microscope and quantify the percentage of positively stained cells.

Conclusion

Peniocerol is a promising phytosterol with significant anticancer and anti-inflammatory activities. Its ability to induce apoptosis and inhibit proliferation in cancer cells, coupled with its potent anti-inflammatory effects, makes it a compelling candidate for further preclinical and clinical investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the full therapeutic potential of this natural compound. Future studies should focus on elucidating the detailed molecular mechanisms of its action, particularly its impact on specific signaling pathways, to facilitate its development as a novel therapeutic agent.

References

- 1. The Phytosterol Peniocerol Inhibits Cell Proliferation and Tumor Growth in a Colon Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phytosterol - Wikipedia [en.wikipedia.org]

- 4. Phytosterols, Cholesterol Control, and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. frontiersin.org [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory and cytotoxic activities of chichipegenin, peniocerol, and macdougallin isolated from Myrtillocactus geometrizans (Mart. ex Pfeiff.) Con - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Penasterol: A Lanosterol-Derived Metabolite with Anti-Cancer Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Penasterol is a novel, lanosterol-derived metabolite originally isolated from the Okinawan marine sponge Penares sp.[1]. As a member of the sterol family, it is a product of the intricate sterol biosynthesis pathway[1][2][3]. Structurally unique with a 14-carboxy group, this compound has demonstrated potent biological activities, most notably in the realm of oncology[1]. Recent research has highlighted its efficacy against aggressive cancers like glioblastoma, where it induces multiple forms of programmed cell death, including apoptosis and pyroptosis. This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative biological data, and the experimental protocols used to elucidate its function.

Introduction: From Lanosterol to this compound

Lanosterol is a foundational tetracyclic triterpenoid from which all steroids in animals and fungi are derived[3]. The biosynthesis of cholesterol from lanosterol is a complex, multi-step enzymatic process[2][4]. This compound emerges as a unique metabolite within this broader pathway, distinguished by a carboxy group at the C-14 position, a feature that suggests a potential role in the regulation of sterol biosynthesis itself[1]. While initially identified for its antileukemic properties, recent focus has shifted to its potent effects against solid tumors such as glioblastoma, a notoriously difficult-to-treat brain cancer[1][5][6][7][8].

Quantitative Biological Activity

The anti-cancer efficacy of this compound and similar compounds is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. The following table summarizes key quantitative data for compounds acting on glioblastoma cell lines, providing a benchmark for this compound's potential therapeutic window.

| Compound | Cell Line(s) | Assay Type | IC50 Value | Treatment Duration | Reference |

| Penfluridol | 10 Adult & Pediatric GBM lines | Cytotoxicity Assay | 2-5 µM | 72 hours | [6][8] |

| Pisosterol | U343, AHOL1 | C-MYC Amplification Inhibition | 1.8 µg/mL | Not Specified | [5] |

Note: Specific IC50 values for this compound against glioblastoma cell lines are not yet widely published in the available literature, but the data for functionally similar molecules suggest a potent low-micromolar efficacy.

Mechanism of Action: Induction of Apoptosis and Pyroptosis

This compound exerts its anti-cancer effects by triggering multiple regulated cell death pathways, creating a multi-pronged attack on tumor cells[9][10][11]. The primary mechanisms identified involve the induction of oxidative stress, leading to the activation of distinct downstream signaling cascades.

ROS-Mediated Apoptosis

This compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS)[12][13]. This surge in oxidative stress acts as a critical upstream signal, activating the c-Jun N-terminal kinase (JNK) signaling pathway[12][14][15][16]. Activated JNK, in turn, initiates the intrinsic apoptosis cascade. This pathway involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of executioner Caspase-3[12][13]. Activated Caspase-3 is the final effector in this pathway, cleaving essential cellular substrates and leading to the morphological and biochemical hallmarks of apoptosis.

Caspase-3/GSDME-Mediated Pyroptosis

Intriguingly, the Caspase-3 activated during the apoptotic response also plays a crucial role in initiating a lytic, pro-inflammatory form of cell death called pyroptosis[13][17][18]. In certain cell types, including glioblastoma, activated Caspase-3 cleaves a protein called Gasdermin E (GSDME)[13][19][20]. This cleavage event releases the N-terminal domain of GSDME, which then translocates to the plasma membrane and forms large pores[19][21]. These pores disrupt the osmotic balance of the cell, leading to cell swelling, lysis, and the release of pro-inflammatory contents, a process that can stimulate a further anti-tumor immune response. This ability to convert an apoptotic signal into a pyroptotic one represents a powerful therapeutic strategy[19][22].

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying this compound's effects.

Diagram 1: this compound-Induced Cell Death Signaling

Caption: this compound induces ROS, triggering JNK-mediated apoptosis and Caspase-3/GSDME-mediated pyroptosis.

Diagram 2: Experimental Workflow for this compound Evaluation

Caption: Workflow for assessing this compound's anti-glioblastoma activity, from viability to mechanism.

Detailed Experimental Protocols

This section provides standardized methodologies for key experiments used to characterize the effects of this compound.

Cell Viability (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Cell Plating: Seed glioblastoma cells (e.g., U87MG, T98G) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

Fixation: Discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This technique is used to detect specific protein levels (e.g., p-JNK, cleaved Caspase-3, GSDME) to confirm signaling pathway activation.

-

Cell Lysis: After treatment with this compound for the desired time (e.g., 24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-JNK, anti-cleaved Caspase-3, anti-GSDME, anti-β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry for Apoptosis/Pyroptosis Detection

Annexin V/Propidium Iodide (PI) staining distinguishes between viable, early apoptotic, late apoptotic, and pyroptotic/necrotic cells.

-

Cell Collection: Treat cells with this compound for 24-48 hours. Collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/pyroptotic cells: Annexin V-positive, PI-positive.

-

Conclusion and Future Directions

This compound, a lanosterol-derived marine metabolite, demonstrates significant promise as an anti-cancer agent, particularly for aggressive tumors like glioblastoma. Its ability to induce both apoptosis and a pro-inflammatory pyroptotic cell death through the ROS/JNK/Caspase-3/GSDME axis presents a novel and potent therapeutic strategy. Further research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of synergistic combinations with existing chemotherapies or immunotherapies. The detailed protocols and pathway analyses provided in this guide offer a foundational framework for researchers and drug developers to advance the study of this compelling natural product.

References

- 1. This compound, a novel antileukemic sterol from the okinawan marine sponge Penares sp. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Lanosterol analogs: dual-action inhibitors of cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Regulation of hepatic cholesterol biosynthesis. Effects of a cytochrome P-450 inhibitor on the formation and metabolism of oxygenated sterol products of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effect of pisosterol on human glioblastoma cell lines with C-MYC amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Penfluridol suppresses glioblastoma tumor growth by Akt-mediated inhibition of GLI1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mskcc.org [mskcc.org]

- 8. Penfluridol suppresses glioblastoma tumor growth by Akt-mediated inhibition of GLI1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comparative study of apoptosis, pyroptosis, necroptosis, and PANoptosis components in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Targeting Cell Death: Pyroptosis, Ferroptosis, Apoptosis and Necroptosis in Osteoarthritis [frontiersin.org]

- 11. Do pyroptosis, apoptosis, and necroptosis (PANoptosis) exist in cerebral ischemia? Evidence from cell and rodent studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of ROS-Dependent JNK Pathway by 2’-Hydroxycinnamaldehyde Inducing Apoptosis in Human Promyelocytic HL-60 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Xanthohumol Triggers Pyroptotic in Prostate Cancer Cells via the Caspase-3/GSDME Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oxidative stress-induced JNK/AP-1 signaling is a major pathway involved in selective apoptosis of myelodysplastic syndrome cells by Withaferin-A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Induction of ROS‑mediated cell death and activation of the JNK pathway by a sulfonamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. JNK signaling pathway is a key modulator in cell death mediated by reactive oxygen and nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Osthole Induces Apoptosis and Caspase-3/GSDME-Dependent Pyroptosis via NQO1-Mediated ROS Generation in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Gasdermin E-mediated programmed cell death: An unpaved path to tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Gasdermin E promotes translocation of p65 and c-jun into nucleus in keratinocytes for progression of psoriatic skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The palmitoylation of gasdermin D directs its membrane translocation and pore formation during pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. embopress.org [embopress.org]

Preliminary Cytotoxicity Screening of Penasterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Penasterol, a phytosterol with emerging interest in oncology research. This document details its effects on cancer cell lines, outlines relevant experimental protocols, and explores the putative signaling pathways involved in its cytotoxic activity.

Quantitative Cytotoxicity Data

This compound, also known as Peniocerol, has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting biological processes, have been determined for several human colon cancer cell lines. The data presented in Table 1 summarizes the reported IC50 values of this compound after a 72-hour treatment period.

Table 1: IC50 Values of this compound in Human Colon Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| SW-620 | Colon Carcinoma | 72 | 19.8 ± 1.1 |

| HCT-15 | Colon Carcinoma | 72 | 21.2 ± 0.9 |

| HCT-116 | Colon Carcinoma | 72 | 23.5 ± 1.5 |

Data is presented as mean ± standard deviation.

Experimental Protocols

A fundamental aspect of cytotoxicity screening is the methodology employed to assess cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for this purpose.

MTT Assay for Cell Viability

This protocol is a standard procedure for determining the cytotoxic effects of a compound on adherent cancer cell lines.

Materials:

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (cells with medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or by placing the plate on a shaker for 5-15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes a 50% reduction in cell viability.

-

Putative Signaling Pathway of this compound-Induced Apoptosis

While the precise signaling cascade of this compound-induced apoptosis is yet to be fully elucidated, studies on structurally similar phytosterols, such as β-sitosterol, strongly suggest the involvement of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the activation of a specific cascade of caspases.

The proposed mechanism involves an increase in the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2). This shift in balance leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.

Below is a diagram illustrating this putative experimental workflow and signaling pathway.

Caption: Workflow for cytotoxicity screening and the putative mitochondrial pathway of this compound-induced apoptosis.

Conclusion

The preliminary data on this compound indicate its potential as a cytotoxic agent against cancer cells. The provided experimental protocol for the MTT assay offers a robust method for further in vitro screening. While the exact molecular mechanism of this compound-induced apoptosis requires more detailed investigation, the current evidence points towards the activation of the intrinsic mitochondrial pathway. Further research is warranted to fully characterize the signaling cascade and to evaluate the therapeutic potential of this compound in a broader range of cancer models.

The Antileukemic Potential of Penasterol: A Review of Current Knowledge

Researchers, scientists, and drug development professionals are continually searching for novel compounds with potent anticancer activities. Penasterol, a unique lanosterol-derived metabolite, has been identified as a promising candidate in the fight against leukemia. This technical overview synthesizes the available scientific information on the antileukemic properties of this compound, highlighting its discovery and what is known about its biological activity.

This compound was first isolated from the Okinawan marine sponge Penares sp.[1]. Structurally, it is distinguished as the first marine sterol to be identified with a 14-carboxy group, a feature that may be significant in the context of sterol biosynthesis[1]. Early research highlighted its potent antileukemic activity, sparking interest in its potential as a therapeutic agent[1].

Current Understanding of Antileukemic Effects

While the initial discovery of this compound underscored its potent antileukemic properties, a comprehensive body of research detailing its specific mechanisms of action, quantitative efficacy, and the signaling pathways it modulates in leukemia cells is not yet available in the public domain. The search for detailed experimental protocols, in-depth quantitative data such as IC50 values across various leukemia cell lines, and elucidated signaling pathways specific to this compound's antileukemic activity did not yield specific results.

The broader context of antileukemic drug discovery often involves targeting key cellular processes such as apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways that promote cancer cell survival and proliferation.

Key Cellular Processes in Leukemia Therapy

Several key signaling pathways are often implicated in the development and progression of leukemia and are common targets for therapeutic intervention. These include:

-

Apoptosis Pathways: The induction of apoptosis is a primary mechanism for many anticancer drugs. This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases, a family of protease enzymes that execute cell death[2][3][4]. The B-cell lymphoma-2 (Bcl-2) family of proteins are key regulators of apoptosis, and targeting these proteins is a promising therapeutic strategy in leukemia[2][5].

-

Cell Cycle Regulation: Cancer cells are characterized by uncontrolled proliferation, often due to dysregulation of the cell cycle. Inducing cell cycle arrest at specific checkpoints (e.g., G0/G1 or G2/M) can prevent cancer cells from dividing and can lead to apoptosis[6][7][8][9][10].

-

Signaling Pathways: Several signaling pathways are constitutively activated in leukemia, promoting cell survival and proliferation. These include:

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is often hyperactive in leukemia and plays a crucial role in regulating inflammation, cell survival, and proliferation. Its inhibition is a key therapeutic target[11][12][13][14][15].

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another critical signaling protein that is aberrantly activated in many cancers, including leukemia. It plays a role in cell survival, proliferation, and differentiation, making it an attractive target for novel therapies[16][17][18][19][20].

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for regulating cell growth, survival, and metabolism and is frequently dysregulated in leukemia[21][22][23][24].

-

Future Directions for this compound Research

The initial finding of potent antileukemic activity in this compound warrants further investigation to unlock its full therapeutic potential. Future research should focus on:

-

Determining the Mechanism of Action: Elucidating how this compound exerts its antileukemic effects is a critical next step. This would involve investigating its ability to induce apoptosis, cause cell cycle arrest, or inhibit key signaling pathways in various leukemia cell lines.

-

Quantitative Analysis: Establishing the potency of this compound through the determination of IC50 values (the concentration of a drug that inhibits a biological process by 50%) in a panel of leukemia cell lines is essential for comparing its efficacy to existing treatments[25][26][27][28][29].

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of leukemia is necessary to assess its potential for clinical translation[30][31][32].

-

Clinical Trials: Should preclinical studies yield promising results, the progression to well-designed clinical trials would be the ultimate step in determining the therapeutic value of this compound for leukemia patients[33][34][35][36].

While the current body of knowledge on the antileukemic properties of this compound is limited, its unique chemical structure and initial potent activity mark it as a compound of significant interest for future cancer research. Further studies are required to fully characterize its therapeutic potential and to pave the way for its possible development as a novel antileukemic agent.

References

- 1. This compound, a novel antileukemic sterol from the okinawan marine sponge Penares sp. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Apoptosis in Leukemias: Regulation and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pancratistatin induces apoptosis in clinical leukemia samples with minimal effect on non-cancerous peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of apoptosis in childhood acute leukemia by chemotherapeutic agents: failure to detect evidence of apoptosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The Role of Inhibition of Apoptosis in Acute Leukemias and Myelodysplastic Syndrome [frontiersin.org]

- 6. Cell cycle arrest induced by pisosterol in HL60 cells with gene amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pterostilbene induces cell cycle arrest and apoptosis in MOLT4 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell cycle arrest and apoptosis of leukemia cells induced by L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Linalool Induces Cell Cycle Arrest and Apoptosis in Leukemia Cells and Cervical Cancer Cells through CDKIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell cycle-arrested tumor cells exhibit increased sensitivity towards TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB: A Druggable Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aberrant nuclear factor-kappa B activity in acute myeloid Leukemia: from molecular pathogenesis to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stat3 signaling in acute myeloid leukemia: ligand-dependent and -independent activation and induction of apoptosis by a novel small-molecule Stat3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 18. [PDF] Stat3 signaling in acute myeloid leukemia: ligand-dependent and -independent activation and induction of apoptosis by a novel small-molecule Stat3 inhibitor. | Semantic Scholar [semanticscholar.org]

- 19. Selective activation of STAT3 and STAT5 dictates the fate of myeloid progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. STAT3 protects hematopoietic stem cells by preventing activation of a deleterious autocrine type-I interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Signaling pathways governing the behaviors of leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cell signaling pathways as molecular targets to eliminate AML stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The role and mechanism of AZD5363 anti-leukemia activity in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 28. mdpi.com [mdpi.com]

- 29. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 30. In Vitro and In Vivo Modeling of Normal and Leukemic Bone Marrow Niches: Cellular Senescence Contribution to Leukemia Induction and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 31. The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. ClinicalTrials.gov [clinicaltrials.gov]

- 34. Clinical trial researching stem cell therapy for acute myeloid leukemia | Center for Cancer Research [ccr.cancer.gov]

- 35. mayo.edu [mayo.edu]

- 36. ClinicalTrials.gov [clinicaltrials.gov:443]

Penasterol's Mechanism of Action: An In-depth Technical Guide from Initial Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penasterol, a naturally occurring phytosterol, has emerged as a compound of interest in oncological research due to its cytotoxic and pro-apoptotic effects on various cancer cell lines. Initial investigations have particularly highlighted its potential against colon cancer. This technical guide provides a comprehensive overview of the early studies on this compound's mechanism of action, focusing on its effects on cell viability, induction of apoptosis, and the implicated signaling pathways. The information is presented to aid researchers and drug development professionals in understanding the foundational evidence for this compound's anticancer properties.

Core Mechanism of Action: Induction of Apoptosis

Initial studies have consistently demonstrated that this compound's primary mechanism of action against cancer cells is the induction of programmed cell death, or apoptosis. This is supported by evidence of key apoptotic events, including the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of caspase-dependent apoptosis. Furthermore, it has been suggested that this compound may trigger both caspase-dependent and caspase-independent apoptotic pathways.

Quantitative Data Summary

The cytotoxic and pro-apoptotic activities of this compound have been quantified in several studies. The following tables summarize the key quantitative findings from initial research on various colon cancer cell lines.

Table 1: Cytotoxic Activity of Peniocerol (this compound) on Colon Cancer Cell Lines

| Cell Line | Treatment Time (h) | IC50 (µM) |

| SW-620 | 24 | > 80 |

| 48 | 29.8 ± 1.2 | |

| 72 | 23.4 ± 0.9 | |

| HCT-116 | 24 | 26.7 ± 1.5 |

| 48 | 21.3 ± 1.1 | |

| 72 | 18.9 ± 0.8 | |

| HCT-15 | 24 | > 80 |

| 48 | 34.5 ± 2.1 | |

| 72 | 28.7 ± 1.7 |

Table 2: Induction of Apoptosis by Peniocerol (this compound) in HCT-116 Colon Cancer Cells

| Treatment Time (h) | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| 48 | 20 | 35.1 ± 1.5 | 32.1 ± 1.3 | 67.2 ± 2.8 |

| 72 | 20 | 38.7 ± 2.2 | 33.6 ± 1.9 | 72.3 ± 4.1 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial studies of this compound.

Cell Viability Assay (Crystal Violet Staining)

-

Cell Seeding: Cancer cell lines (e.g., SW-620, HCT-116, HCT-15) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

-

Treatment: Cells are treated with various concentrations of this compound (typically ranging from 1 to 100 µM) or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for specified time periods (e.g., 24, 48, 72 hours).

-

Fixation: The culture medium is removed, and cells are fixed with 100 µL of 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Staining: The fixative is removed, and the plates are air-dried. Cells are then stained with 100 µL of 0.5% crystal violet solution in 25% methanol for 20 minutes.

-

Washing: The staining solution is removed, and the plates are washed gently with deionized water and allowed to air dry.

-

Solubilization: The stain is solubilized by adding 100 µL of 10% acetic acid to each well.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide)

-

Cell Seeding and Treatment: HCT-116 cells are seeded in 6-well plates and treated with this compound (e.g., 20 µM) for desired time points (e.g., 48 and 72 hours).

-

Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA. Cells are then pooled, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension according to the manufacturer's instructions.

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI negative cells are considered to be in early apoptosis, while cells positive for both Annexin V-FITC and PI are in late apoptosis or necrosis.

Western Blot for PARP-1 Cleavage

-

Cell Lysis: Following treatment with this compound, cells are washed with cold PBS and lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody against PARP-1 overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The cleavage of the 116 kDa full-length PARP-1 to an 89 kDa fragment is indicative of apoptosis.

Signaling Pathways and Visualizations

Based on the initial findings, this compound induces apoptosis through mechanisms that involve both caspase-dependent and caspase-independent pathways, culminating in the cleavage of PARP-1. The following diagrams, generated using the DOT language, illustrate the proposed signaling cascades.

Caption: Proposed apoptotic signaling pathways induced by this compound.

Caption: Experimental workflow for the detection of apoptosis by flow cytometry.

Conclusion and Future Directions

The initial studies on this compound provide a solid foundation for its further investigation as a potential anticancer agent. The key findings point towards a mechanism of action centered on the induction of apoptosis in cancer cells, particularly those of colon origin. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers aiming to build upon this work.

Future research should focus on elucidating the precise upstream molecular targets of this compound. Identifying the initial protein interactions or signaling nodes affected by this compound will be crucial for a complete understanding of its mechanism of action. Further studies are also warranted to explore its efficacy and safety in more complex preclinical models, which will be essential for its potential translation into clinical applications.

The Solubility Profile of Penasterol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Penasterol, a marine-derived steroid. The information contained herein is intended for researchers, scientists, and drug development professionals engaged in the study and application of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide presents a qualitative summary based on the general solubility of similar steroid compounds and outlines detailed experimental protocols for its determination.

Introduction to this compound

This compound is a naturally occurring steroid isolated from marine sponges. Its chemical structure confers properties that are of interest to the scientific community, particularly for its biological activities. One of the key reported activities of this compound is its ability to suppress IgE-dependent histamine release from mast cells, suggesting its potential as an anti-allergic or anti-inflammatory agent. This inhibitory action is reportedly mediated through the inhibition of Phospholipase A2 (PLA2).

Solubility of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Polar Protic | Water | Insoluble | Steroid core is largely nonpolar. |

| Methanol | Slightly Soluble to Soluble | The hydroxyl group can interact with the alcohol, but the large steroid backbone limits high solubility.[1][2][3] | |

| Ethanol | Slightly Soluble to Soluble | Similar to methanol, with slightly better solubility for nonpolar compounds.[1][2][3] | |

| Polar Aprotic | Acetone | Soluble | Good solvent for many organic compounds, including steroids.[1][3] |

| Ethyl Acetate | Soluble | Often used in the extraction and purification of steroids.[1] | |

| Acetonitrile | Soluble | A common solvent in chromatography for steroids. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds. | |

| Nonpolar | n-Hexane | Slightly Soluble | Suitable for dissolving nonpolar compounds, but the polarity of the hydroxyl group may limit high solubility.[1] |

| Toluene | Slightly Soluble | Aromatic solvent that can dissolve nonpolar compounds. | |

| Chloroform | Soluble | A common solvent for lipids and steroids.[3] | |

| Diethyl Ether | Soluble | Effective in extracting lipids and steroids from natural sources. |

Experimental Protocols

Determination of this compound Solubility (Shake-Flask Method)

This protocol describes a general procedure for determining the thermodynamic solubility of this compound in a given solvent using the widely accepted shake-flask method.[4][5][6][7]

Materials:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of glass vials.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter into a clean vial. This step removes any remaining microscopic particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

-

Express the solubility in units such as mg/mL or mol/L.

-

Measurement of IgE-Dependent Histamine Release Inhibition

This protocol outlines a general method to assess the inhibitory effect of this compound on IgE-mediated histamine release from mast cells.[8][9][10][11][12]

Materials:

-

Rat Basophilic Leukemia (RBL-2H3) cells or primary mast cells

-

Cell culture medium and supplements

-

Anti-dinitrophenyl (DNP)-IgE antibody

-

DNP-Human Serum Albumin (HSA) antigen

-

This compound

-

Tyrode's buffer

-

Histamine assay kit (e.g., ELISA or fluorometric)

-

Multi-well cell culture plates

-

Incubator (37 °C, 5% CO2)

Procedure:

-

Cell Sensitization:

-

Seed mast cells in a multi-well plate and allow them to adhere.

-

Sensitize the cells by incubating them with anti-DNP-IgE overnight in the incubator.

-

-

Pre-incubation with this compound:

-

Wash the sensitized cells with Tyrode's buffer to remove unbound IgE.

-

Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for a defined period (e.g., 30 minutes) at 37 °C.

-

-

Antigen Challenge:

-

Induce degranulation by adding DNP-HSA antigen to the wells.

-

Incubate for a specific time (e.g., 30-60 minutes) at 37 °C.

-

-

Sample Collection:

-

Stop the reaction by placing the plate on ice.

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant, which contains the released histamine.

-

-

Histamine Quantification:

-